N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative characterized by:
- Triazole core: Substituted at positions 4 and 5 with phenyl groups.
- Sulfanyl bridge: Linked to an acetohydrazide moiety at position 2.
- Hydrazide substituent: An (E)-configured 3-chlorophenylmethylidene group.
Properties
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS/c24-19-11-7-8-17(14-19)15-25-26-21(30)16-31-23-28-27-22(18-9-3-1-4-10-18)29(23)20-12-5-2-6-13-20/h1-15H,16H2,(H,26,30)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCWZGZMZOHLKK-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic routes.
Biology
The compound exhibits notable biological activity, making it a subject of interest in pharmacological research. Its interactions with biological targets suggest potential applications in drug development.
Medicine
Research indicates that this compound may possess antimicrobial, antifungal, and anticancer properties. Ongoing studies aim to elucidate its mechanisms of action against various pathogens and cancer cell lines.
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of various derivatives against cancer cell lines (A549 lung cancer cells), this compound demonstrated significant inhibitory effects on cell growth .
Case Study 2: Antimicrobial Properties
Research exploring the antimicrobial activity revealed that this compound exhibited potent effects against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Variations in the Triazole Core
Impact :
Modifications in the Hydrazide Moiety
Impact :
- Hydrogen bonding: Hydroxyl () or amino groups () improve target interaction.
- Electronic effects: Chlorine (target) vs. dimethylamino () alters electron density, affecting binding affinity.
Anticancer Potential
Note: Compounds with electron-withdrawing groups (e.g., Cl in target) may exhibit stronger DNA interaction, while electron-donating groups (e.g., –NMe₂ in ) enhance solubility and bioavailability.
Antimicrobial and Other Activities
Crystallographic Data
| Compound ID | Space Group | Molecular Weight (g/mol) | Crystal System | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | Calculated ~493.96 | - | - |
| Compound | P21/c | 509.01 | Monoclinic | |
| Compound | Not reported | 509.01 | Monoclinic |
Note: Monoclinic systems (e.g., ) indicate stable packing arrangements, critical for drug formulation.
Biological Activity
N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula . This compound features a chlorophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety. Its unique structure suggests potential biological activities that are currently under investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to its triazole component. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Mycobacterium smegmatis .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within microbial cells. The triazole ring may facilitate binding to enzymes critical for microbial survival, such as those involved in cell wall synthesis or DNA replication. Additionally, the chlorophenyl group could enhance binding affinity and specificity towards these targets .
Cytotoxicity and Anticancer Activity
Preliminary studies on related triazole derivatives have suggested potential anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung), HT29 (colon), and MCF7 (breast) cells . The biological activity of this compound in this context remains to be fully explored but is a promising area for future research.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer potential, there is evidence suggesting that triazole derivatives may exhibit anti-inflammatory properties. Studies have evaluated the impact of these compounds on cytokine release in peripheral blood mononuclear cells (PBMCs), indicating a possible role in modulating inflammatory responses .
Table: Summary of Biological Activities of Triazole Derivatives
Comparative Analysis of Triazole Derivatives
Research has shown that the presence of specific substituents on the triazole ring significantly influences biological activity. For instance:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF | Higher polarity solvents improve solubility of intermediates |
| Temperature | 70–80°C (reflux) | Elevated temperatures favor completion but may degrade heat-labile groups |
| Catalyst | Acetic acid (5–10 mol%) | Accelerates hydrazone formation without side products |
Advanced Structural Characterization: How to resolve ambiguities in stereochemistry of the methylidene group?
Methodological Answer:
- X-ray crystallography : Resolves E/Z configuration of the methylidene moiety and confirms planarity of the hydrazide-triazole core .
- NOESY NMR : Detects spatial proximity between the 3-chlorophenyl proton and the triazole sulfanyl group to validate the E-configuration .
- DFT calculations : Predict stable conformers and compare experimental vs. computed IR/Raman spectra .
Basic Bioactivity Profiling: What assays are suitable for preliminary antimicrobial screening?
Methodological Answer:
- Disk diffusion assays against Staphylococcus aureus and Escherichia coli (10–50 µg/mL) to assess broad-spectrum activity .
- Microdilution methods (MIC/MBC) in Mueller-Hinton broth, with resazurin as a viability indicator .
- Negative controls : Include DMSO (solvent) and ciprofloxacin (positive control) to validate results .
Note : Hydrazide-triazole hybrids often show enhanced activity against Gram-positive bacteria due to membrane disruption .
Advanced Mechanistic Studies: How to investigate target-specific interactions for anticancer activity?
Methodological Answer:
- Molecular docking : Screen against tyrosine kinases (e.g., EGFR) or tubulin using AutoDock Vina, focusing on the triazole’s sulfanyl group and chlorophenyl moiety as binding anchors .
- Enzyme inhibition assays : Measure IC₅₀ against topoisomerase IIα (DNA relaxation assays) or caspase-3 (fluorogenic substrates) .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cancer cells (e.g., MCF-7) to identify pathways modulated by the compound .
Q. Table 2: Key Structural Features and Hypothesized Targets
| Functional Group | Potential Target | Mechanism |
|---|---|---|
| 3-Chlorophenyl | Tubulin β-subunit | Disrupts microtubule assembly |
| Triazole sulfanyl | EGFR ATP-binding pocket | Competitive inhibition |
| Hydrazide | DNA minor groove | Intercalation or alkylation |
Data Contradiction Analysis: Why do bioactivity results vary across studies for similar analogs?
Methodological Answer:
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance membrane permeability but reduce solubility, altering bioavailability .
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum proteins in cell culture media may sequester the compound .
- Resistance mechanisms : Efflux pump overexpression in certain bacterial/cancer cell lines .
Q. Resolution Strategies :
- Standardize protocols (CLSI guidelines for antimicrobial assays; NCI-60 panel for anticancer screens) .
- Perform SAR studies with halogen-substituted analogs to isolate substituent effects .
Advanced Stability Studies: How to assess hydrolytic degradation under physiological conditions?
Methodological Answer:
- pH-dependent kinetics : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC-MS/MS .
- Identification of degradants : Major products often include 3-chlorobenzaldehyde (from hydrazide cleavage) and triazole-thiol derivatives .
- Stabilization strategies : Co-formulate with cyclodextrins or PEGylation to shield hydrolysis-prone groups .
Basic Toxicity Evaluation: What in vitro models are appropriate for preliminary safety assessment?
Methodological Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assays (24–72 hr exposure) .
- Hemolysis assays : Test erythrocyte lysis at 100–200 µg/mL to gauge blood compatibility .
- hERG inhibition screening (patch-clamp or FLIPR assays) to predict cardiotoxicity risks .
Advanced Formulation Challenges: How to improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
- Nanoemulsions : Encapsulate in PLGA nanoparticles (≈150 nm diameter) using solvent evaporation .
- Prodrug design : Introduce phosphate or glycoside groups at the hydrazide NH for pH-sensitive release .
Q. Table 3: Solubility Enhancement Strategies
| Method | Solubility Increase | Bioactivity Retention |
|---|---|---|
| β-cyclodextrin inclusion | 5–10× | >80% |
| PEGylation | 3–5× | 60–70% |
| Micellar (Poloxamer 407) | 8–12× | >90% |
Data Reproducibility: How to address batch-to-batch variability in biological assays?
Methodological Answer:
- Strict QC protocols : NMR purity >95%, HPLC retention time ±0.1 min .
- Standardize cell lines : Use authenticated stocks (ATCC) with passage numbers <20 .
- Blinded experiments : Assign compound batches randomly to eliminate operator bias .
Advanced SAR Exploration: Which substituents on the triazole ring enhance selectivity for cancer vs. bacterial targets?
Methodological Answer:
- 4,5-Diphenyl substitution (as in the target compound) improves tubulin binding but reduces Gram-negative activity .
- Electron-deficient groups (e.g., -NO₂ at triazole C5) enhance DNA intercalation but increase cytotoxicity .
Q. Table 4: Substituent Effects on Selectivity
| Triazole Substituent | Cancer Selectivity (MCF-7 IC₅₀) | Bacterial Selectivity (S. aureus MIC) |
|---|---|---|
| 4,5-Diphenyl | 2.1 µM | 25 µg/mL |
| 5-Nitro-4-phenyl | 0.8 µM | >100 µg/mL |
| 4-Ethyl-5-methoxy | 5.3 µM | 12 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
